molecular formula C16H12N2O3S B1395114 5-[(3,4-Dihydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 897340-70-4

5-[(3,4-Dihydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B1395114
CAS No.: 897340-70-4
M. Wt: 312.3 g/mol
InChI Key: IYLXAOKJWRWHTO-UHFFFAOYSA-N
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Description

This compound belongs to the imidazolidinone class, characterized by a five-membered heterocyclic core containing nitrogen and sulfur atoms. The 3,4-dihydroxyphenyl (catechol) substituent at position 5 and a phenyl group at position 3 contribute to its unique electronic and steric properties.

Properties

IUPAC Name

5-[(3,4-dihydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-13-7-6-10(9-14(13)20)8-12-15(21)18(16(22)17-12)11-4-2-1-3-5-11/h1-9,19-20H,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLXAOKJWRWHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(3,4-Dihydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a phenolic moiety and an imidazolidinone core. Its molecular formula is C19H19N5O3SC_{19}H_{19}N_5O_3S, indicating the presence of nitrogen, oxygen, and sulfur heteroatoms that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The presence of hydroxyl groups in the 3,4-dihydroxyphenyl moiety contributes to its ability to scavenge free radicals.
  • Anticancer Properties : Preliminary studies suggest cytotoxic effects against various cancer cell lines, particularly leukemia and breast cancer.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and beta-secretase, which are relevant in neurodegenerative diseases like Alzheimer's.

The mechanisms through which this compound exerts its effects include:

  • Free Radical Scavenging : The compound's antioxidant properties help mitigate oxidative stress by neutralizing reactive oxygen species (ROS).
  • Enzyme Binding : Molecular docking studies suggest that it binds effectively to the active sites of AChE and beta-secretase, potentially altering their activity and leading to therapeutic effects in neurodegenerative conditions.

Table 1: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
L1210 Leukemia15.2
MCF-7 Breast Cancer22.5
A549 Lung Cancer30.0

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (µM)Reference
Acetylcholinesterase12.5
Beta-secretase18.0

Case Studies

  • Cytotoxic Evaluation :
    A study conducted on various human tumor cell lines demonstrated that the compound exhibited selective toxicity, particularly against leukemia cells. The findings indicated a significant correlation between structural modifications and increased cytotoxicity levels, suggesting potential for further development as an anticancer agent .
  • Neuroprotective Effects :
    In an experimental model for Alzheimer's disease, this compound was tested for its ability to inhibit AChE and beta-secretase. The results showed promising inhibition rates that could lead to reduced amyloid plaque formation in neuronal cultures .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure is shared with several derivatives, but substituent variations significantly alter properties. Key analogs include:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Key Substituents (Positions) Core Heterocycle
Target: 5-[(3,4-Dihydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one C₁₆H₁₂N₂O₃S 3,4-dihydroxyphenyl (5), phenyl (3) Imidazolidinone (S at C2)
CID 5677992: 5-[(4-chlorophenyl)methylidene]-3-(2,3-dichlorophenyl)-2-sulfanylideneimidazolidin-4-one C₁₆H₉Cl₃N₂OS 4-chlorophenyl (5), 2,3-dichlorophenyl (3) Imidazolidinone (S at C2)
CID 5680201: 5-[(2,3-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one C₁₇H₁₂Cl₂N₂OS 2,3-dichlorophenyl (5), 4-methylphenyl (3) Imidazolidinone (S at C2)
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one C₂₁H₂₀N₂O₃S₂ 3,4-dimethoxyphenyl (5), 2,3-dimethylphenyl (3) Thiazolidinone (S at C2)

Key Observations :

  • Heterocycle Modifications: Thiazolidinone derivatives (e.g., the dimethoxyphenyl analog) introduce additional sulfur atoms, altering ring strain and electronic conjugation. The imidazolidinone core in the target compound may offer better hydrogen-bonding capacity due to the NH group .

Physicochemical and Electronic Properties

Table 2: Calculated and Experimental Properties
Property Target Compound CID 5677992 CID 5680201 Thiazolidinone Analog
LogP (Predicted) 2.1 (moderate polarity) 3.8 (high lipophilicity) 3.5 3.2
Solubility (mg/mL) ~0.5 (aqueous) <0.1 <0.1 0.2
UV-Vis λmax (nm) 320 (broad) 290 295 310
Redox Activity High (catechol moiety) Low Low Moderate (dimethoxy group)

Analysis :

  • The target compound’s catechol group lowers logP and increases aqueous solubility relative to chlorinated analogs. Its UV-Vis absorption is redshifted compared to chlorinated derivatives due to extended conjugation .

Key Findings :

  • The target compound’s catechol group aligns with known bioactive molecules (e.g., 3,4-diHPV in ) that influence enzyme systems like soluble epoxide hydrolase (sEH) . However, its imidazolidinone core may confer distinct target selectivity compared to valerolactones or thiazolidinones.

Preparation Methods

Synthesis of 3-Phenyl-2-sulfanylideneimidazolidin-4-one Core

  • Starting materials: Phenyl-substituted hydantoins or imidazolidinones.
  • Thiation: The carbonyl group at position 2 is converted to a thiocarbonyl (C=S) using reagents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10) under reflux conditions in an inert solvent like toluene or xylene.
  • Reaction conditions: Typically reflux for several hours (4–8 h) to ensure complete thiation.
  • Purification: Recrystallization or chromatographic methods to isolate the thione intermediate.

Preparation of 3,4-Dihydroxybenzylidene Intermediate

  • Starting material: 3,4-Dihydroxybenzaldehyde is commercially available or can be synthesized via oxidation of corresponding phenolic precursors.
  • Protection (optional): Due to the sensitivity of hydroxyl groups, protection (e.g., methylation) may be employed during certain steps, followed by deprotection after condensation.

Condensation to Form 5-[(3,4-Dihydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

  • Method: The thiated imidazolidin-4-one core is condensed with 3,4-dihydroxybenzaldehyde in the presence of a base or acid catalyst.
  • Solvents: Common solvents include ethanol, methanol, or acetic acid.
  • Catalysts: Piperidine, triethylamine, or acetic acid can catalyze the condensation.
  • Temperature: Mild heating (50–80°C) for several hours (2–6 h) promotes formation of the methylidene linkage.
  • Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Isolation: The product precipitates upon cooling or is extracted and purified by recrystallization or column chromatography.

Representative Reaction Scheme

Step Reactants Reagents/Conditions Product
1 3-Phenylimidazolidin-4-one Lawesson’s reagent, reflux in toluene 3-Phenyl-2-sulfanylideneimidazolidin-4-one
2 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde (starting aldehyde)
3 Thiated imidazolidin-4-one + aldehyde Ethanol, piperidine, 60°C, 4 h This compound

Analytical and Research Findings on Preparation

  • Yield: Reported yields for the condensation step typically range from 65% to 85%, depending on purity of starting materials and reaction optimization.
  • Purity: Characterization by NMR (1H and 13C), IR spectroscopy (notably C=S stretch near 1200–1300 cm⁻¹), and mass spectrometry confirms the structure.
  • Stability: The compound exhibits moderate thermal stability; care is taken to avoid prolonged exposure to high temperatures to prevent decomposition.
  • Solubility: Moderate solubility in organic solvents such as DMSO, ethanol, and methanol facilitates purification and analysis.

Notes on Variations and Optimization

  • Protecting groups: Hydroxyl groups on the 3,4-dihydroxyphenyl ring may be temporarily protected (e.g., as methyl ethers) to improve reaction selectivity and yield, followed by demethylation.
  • Catalyst choice: Acidic catalysts can accelerate condensation but may cause side reactions; basic catalysts are preferred for milder conditions.
  • Reaction monitoring: Use of in situ NMR or HPLC allows optimization of reaction time and conditions to maximize yield and purity.

Summary Table of Preparation Parameters

Parameter Typical Conditions Comments
Core thiation reagent Lawesson’s reagent or P4S10 Reflux in toluene/xylene
Condensation catalyst Piperidine or triethylamine Mild base preferred
Solvent Ethanol, methanol, or acetic acid Solubility and reactivity balance
Temperature 50–80°C Avoid overheating
Reaction time 2–8 hours Monitored by TLC/HPLC
Yield 65–85% Dependent on purity and conditions
Purification Recrystallization, chromatography Ensures high purity

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3,4-Dihydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Reactant of Route 2
Reactant of Route 2
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5-[(3,4-Dihydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

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